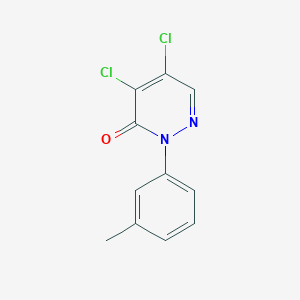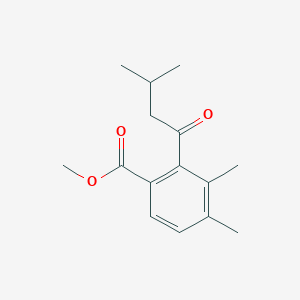
Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate is an aromatic ketone.
Applications De Recherche Scientifique
Synthesis and Protection in Nucleic Acid Research
Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate finds application in nucleic acid research. For instance, a study by Kempe et al. (1982) demonstrates its use in the selective benzoylation of the 2'-hydroxyl group of ribonucleosides. This process is critical for the preparation of protected ribonucleosides, which are then utilized in the solid-phase synthesis of RNA and DNA-RNA mixtures, enhancing the ability to synthesize and study these vital biomolecules (Kempe et al., 1982).
Catalysis in Organic Reactions
In organic chemistry, the compound plays a role in catalytic processes. For example, Suh et al. (1992) explored its involvement in the Cu(II)- or Ni(II)-catalyzed deacylation of methyl esters and N,N-dimethyl amides. The study reveals its significance in efficient catalysis through the cooperation between metal ions and the benzoyl carboxyl group, indicating its potential in facilitating various organic reactions (Suh et al., 1992).
Natural Product Isolation and Characterization
Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate is also found in natural product research. Mazzeu et al. (2017) isolated this compound from the ethanolic extract of Piper fuligineum. Such studies are crucial for the discovery and characterization of new natural products, potentially leading to the development of new drugs or materials (Mazzeu et al., 2017).
Pharmaceutical Applications
In the pharmaceutical industry, this compound is used in the synthesis of complex molecules. For instance, Walkup and Cunningham (1987) utilized a protected form of this compound for the synthesis of the C27 – C30 moiety of oscillatoxin A, a significant step in drug development and medicinal chemistry research (Walkup & Cunningham, 1987).
Material Science and Nanotechnology
In material science, such compounds are often explored for their potential in creating new materials. For example, Campos et al. (2015) investigated the use of similar molecules in the creation of polymeric and solid lipid nanoparticles for sustained release in agricultural applications. Such studies open pathways for advanced materials with specific properties like controlled release (Campos et al., 2015).
Environmental Science
Lastly, in environmental science, compounds like methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate play a role in the study of degradation processes. For instance, Rudolphi et al. (2004) explored the anaerobic degradation of cresols, where compounds with similar structures were likely involved in microbial metabolism pathways, highlighting their environmental significance (Rudolphi et al., 2004).
Propriétés
Nom du produit |
Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate |
InChI |
InChI=1S/C15H20O3/c1-9(2)8-13(16)14-11(4)10(3)6-7-12(14)15(17)18-5/h6-7,9H,8H2,1-5H3 |
Clé InChI |
OYSMRNJJZRRGLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)OC)C(=O)CC(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



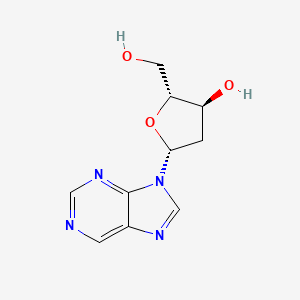
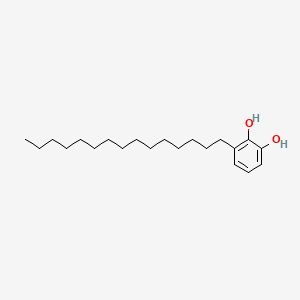
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1204211.png)
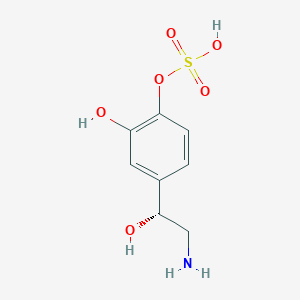
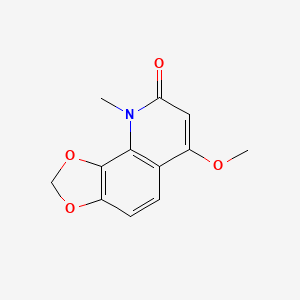
![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)
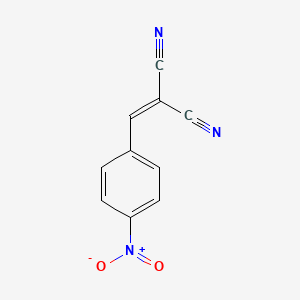
![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)

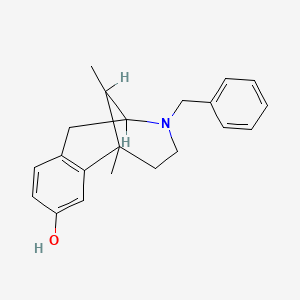
![6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)


